molecular formula C17H15NO2S2 B2866576 (E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acrylamide CAS No. 1428382-25-5

(E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acrylamide

Cat. No.: B2866576
CAS No.: 1428382-25-5
M. Wt: 329.43
InChI Key: LAXQOWOXRHGFTR-AATRIKPKSA-N
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Description

(E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C17H15NO2S2 and its molecular weight is 329.43. The purity is usually 95%.
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Scientific Research Applications

Inhibition of SARS Coronavirus Helicase

A novel chemical compound, closely related to the structure , has been identified as a potential inhibitor against SARS coronavirus helicase. This compound exhibited significant suppression of the enzymatic activities of SARS coronavirus helicase, demonstrated through ATP hydrolysis and double-stranded DNA unwinding assays, without notable cytotoxicity. Such findings indicate its potential application in the development of treatments targeting coronavirus-related illnesses (Lee et al., 2017).

Organic Synthesis and Cyclization Reactions

In the realm of organic chemistry, derivatives of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, sharing structural similarities with the chemical , have shown promising results in intramolecular cyclization reactions. These reactions result in the formation of various complex heterocyclic compounds, highlighting the utility of such structures in the synthesis of potentially bioactive molecules and materials (Pevzner, 2021).

Biocatalysis and Enantioselective Reductions

Research into green organic chemistry has leveraged structures analogous to (E)-N-(furan-3-ylmethyl)-3-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)acrylamide for enantioselective reductions. For example, the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi resulted in compounds with significant enantiomeric excess, showcasing the potential of these structures in producing chiral compounds for pharmaceutical applications (Jimenez et al., 2019).

Catalysis and C–H Bond Functionalization

A study on the palladium-catalyzed direct alkenation of thiophenes and furans, including compounds with structural motifs similar to the one , highlights the strategic importance of such reactions in the synthesis of mono-alkenylated products. These findings underscore the chemical's applicability in synthesizing diverse organic compounds through C–H bond functionalization (Zhao et al., 2009).

Properties

IUPAC Name

(E)-N-(furan-3-ylmethyl)-3-thiophen-2-yl-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c19-17(6-5-15-3-1-9-21-15)18(11-14-7-8-20-13-14)12-16-4-2-10-22-16/h1-10,13H,11-12H2/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXQOWOXRHGFTR-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.